Bmd-eto

Description

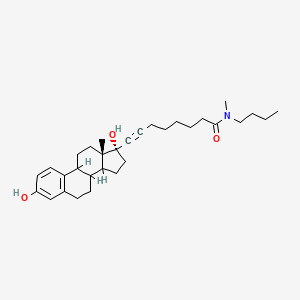

Bmd-eto (N-Butyl-8-((17β)-3,17-dihydroxyestra-1,3,5(10)-trien-17-yl)-N-methyl-7-octynamide) is a synthetic steroidal amide derivative with a molecular formula of C₃₀H₄₃NO₃ and a molecular weight of 465.67 g/mol . It features a modified estrane backbone fused with an octynamide side chain, which confers unique pharmacological properties. The compound is structurally characterized by:

- A steroidal core with hydroxyl groups at positions 3 and 17.

- A butyl-methyl-substituted amide group at position 7 of the octyne chain.

- High lipophilicity due to its extended hydrocarbon side chain.

Experimental data indicate that this compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low aqueous solubility (<0.1 mg/mL at 25°C). Its melting point ranges between 145–150°C, and it demonstrates stability under inert atmospheric conditions .

Properties

CAS No. |

131811-66-0 |

|---|---|

Molecular Formula |

C31H45NO3 |

Molecular Weight |

479.7 g/mol |

IUPAC Name |

N-butyl-8-[(13S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-N-methyloct-7-ynamide |

InChI |

InChI=1S/C31H45NO3/c1-4-5-21-32(3)29(34)11-9-7-6-8-10-18-31(35)20-17-28-27-14-12-23-22-24(33)13-15-25(23)26(27)16-19-30(28,31)2/h13,15,22,26-28,33,35H,4-9,11-12,14,16-17,19-21H2,1-3H3/t26?,27?,28?,30-,31+/m0/s1 |

InChI Key |

NMMIXYWKLSLKMM-HATTXFEFSA-N |

SMILES |

CCCCN(C)C(=O)CCCCCC#CC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |

Isomeric SMILES |

CCCCN(C)C(=O)CCCCCC#C[C@]1(CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |

Canonical SMILES |

CCCCN(C)C(=O)CCCCCC#CC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |

Synonyms |

BMD-ETO N-butyl,N-methyl-8-(3',17'-dihydroxyestra-1',3',5'(10')-trien-17'-yl)-7-octynamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Comparative Pharmacokinetic Profiles

| Parameter | This compound | EE2 | Bicalutamide |

|---|---|---|---|

| Bioavailability (%) | 65 | 45 | 90 |

| Plasma Protein Binding | 98% | 97% | 95% |

| CYP450 Metabolism | CYP3A4 | CYP3A4/2C9 | CYP3A4 |

| Excretion Route | Renal (60%) | Biliary (70%) | Renal (55%) |

Discussion of Structural and Functional Divergence

- Structural Flexibility : this compound’s steroidal amide design allows reversible AR binding, whereas Bicalutamide’s rigid arylpropionamide structure induces irreversible antagonism .

- Selectivity : EE2’s ethynyl group enhances ERα affinity, while this compound’s N-butyl-N-methylamide group reduces cross-reactivity with ERs .

- Therapeutic Applications : this compound is under investigation for prostate cancer with reduced gynecomastia risk compared to Bicalutamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.